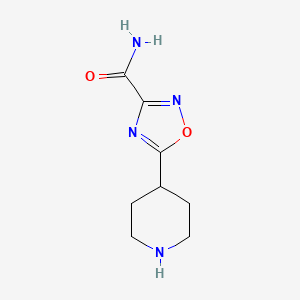

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide

Description

Properties

IUPAC Name |

5-piperidin-4-yl-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-6(13)7-11-8(14-12-7)5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUCFYOWXBVYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-59-9 | |

| Record name | 5-(piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

This is the most common and practical method for preparing 1,2,4-oxadiazoles. The key steps include:

- Starting Materials: Amidoximes (prepared from hydroxylamine and nitriles) and carboxylic acid derivatives such as acyl chlorides, esters (methyl or ethyl), anhydrides, or activated acids using coupling reagents.

- Reaction Conditions: The reaction often requires catalysts such as pyridine, tetrabutylammonium fluoride (TBAF), or bases like potassium carbonate.

- Catalytic Enhancements: Microwave irradiation has been employed to significantly reduce reaction times (from hours to minutes) and improve yields.

- Solvent and Temperature: Common solvents include dichloromethane or dimethyl sulfoxide (DMSO), with reactions occurring at room temperature to moderate heating (up to 80 °C).

1,3-Dipolar Cycloaddition

- This method involves the reaction of nitrile oxides with nitriles.

- It is less favored due to the poor reactivity of nitriles and side reactions such as nitrile oxide dimerization.

- Platinum(IV) catalysts have been used to improve yields, but issues with catalyst cost and solubility remain.

Specific Preparation of this compound

Given the 1,2,4-oxadiazole core and the piperidinyl substitution at the 5-position, the compound is generally synthesized by the cyclization of a piperidin-4-yl amidoxime with an appropriate carboxylic acid derivative.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amidoxime Formation | Reaction of 4-piperidinyl nitrile with hydroxylamine hydrochloride | Typically in the presence of base (e.g., NaOH), aqueous or alcoholic solvent |

| 2 | Cyclization to 1,2,4-Oxadiazole | Amidoxime + carboxylic acid ester or activated acid | Catalysts such as pyridine or TBAF; microwave irradiation improves yield and reduces time |

| 3 | Carboxamide Formation | Hydrolysis or direct amidation of ester group | Conversion to carboxamide functional group, if not directly formed |

One-Pot Synthesis in Superbase Medium

- A recent method involves a one-pot synthesis at room temperature using a superbase medium (NaOH/DMSO) that facilitates amidoxime and ester cyclization.

- This method allows for moderate to excellent yields (11–90%) with simple purification steps.

- Reaction times vary from 4 to 24 hours depending on substrate and conditions.

Microwave-Assisted Synthesis

- Microwave irradiation has been demonstrated to accelerate the cyclization process, achieving good yields in very short times.

- This environmentally friendly approach reduces solvent volumes and energy consumption.

Research Findings and Comparative Data

| Method | Reaction Time | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride (Classical) | 12–24 h | Moderate (40–70%) | Simple reagents; well-established | Long reaction time; purification difficulties |

| Amidoxime + Carboxylic Acid Esters + Catalyst | 4–24 h | 11–90% | Good yields; mild conditions | Variable yields; longer reaction for some substrates |

| Microwave-Assisted Cyclization | Minutes to 1 h | High (up to 90%) | Rapid; energy-efficient; cleaner reaction | Requires microwave equipment; scale-up challenges |

| 1,3-Dipolar Cycloaddition (Pt catalyst) | Up to 72 h | Low to moderate | Mild conditions | Expensive catalyst; poor solubility; low yields |

Notes on Purification and Characterization

- Purification is typically achieved by column chromatography or recrystallization.

- Characterization involves NMR spectroscopy, mass spectrometry, and melting point determination.

- Microwave-assisted methods often yield products with fewer impurities, simplifying purification.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms with different structural features.

Substitution Products: Substituted derivatives with new chemical groups.

Scientific Research Applications

Biological Activities

1. Phosphodiesterase Inhibition

Research has identified 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide as a potent inhibitor of phosphodiesterase 4B2 (PDE4B2). A study demonstrated that a related compound with a similar structure exhibited an IC value of 5.28 μM against PDE4B2, indicating significant potential for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Analgesic and Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound possess analgesic and anti-inflammatory properties. Specifically, one study reported that a related oxadiazole compound effectively reduced pain in formalin-induced pain models in mice and exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models in rats . These findings suggest that compounds within this class could be developed into therapeutic agents for pain management.

3. Farnesoid X Receptor (FXR) Antagonism

Recent research has positioned this compound as a promising FXR antagonist. Studies indicate that compounds with this scaffold can modulate FXR-regulated genes in HepG2 cells, suggesting potential applications in treating metabolic disorders and liver diseases . The dual action of FXR antagonism and PXR agonism observed in some derivatives highlights their therapeutic versatility.

Case Studies

Mechanism of Action

The mechanism by which 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide exerts its effects depends on its specific biological targets and pathways. The compound may interact with enzymes, receptors, or other molecular targets, leading to biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

5-Phenyl-1,2,4-oxadiazole-3-carboxamide

- Molecular Formula : C₉H₇N₃O₂

- Key Differences: The 5-position substituent is a phenyl group instead of piperidin-4-yl. Crystal Structure: Triclinic (space group P), with lattice parameters a = 10.290(2) Å, b = 8.170(2) Å, c = 5.423(1) Å, and angles α = 98.51°, β = 99.63°, γ = 95.87° . This asymmetrical packing suggests a lower melting point compared to more symmetrical analogs.

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

- Molecular Formula : C₁₂H₁₄N₄O

- Key Differences: The 3-position carboxamide is replaced with a pyridin-4-yl group. Purity: 95% (available in 100 mg to 1 g quantities) .

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide

- Molecular Formula : C₄H₅N₃O₃

- Key Differences :

Comparative Analysis Table

Research Findings and Implications

- Piperidinyl vs. Phenyl : The piperidinyl group in the target compound improves solubility in acidic environments compared to the phenyl analog, making it more suitable for oral administration .

- Pyridinyl Substitution : Replacing carboxamide with pyridin-4-yl (as in ’s compound) introduces π-π interactions, which could enhance binding to aromatic residues in enzyme active sites .

- Hydroxymethyl vs. Piperidinyl : The hydroxymethyl analog’s high polarity may limit its utility in CNS-targeted therapies but could be advantageous in hydrophilic drug formulations .

Biological Activity

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.

This compound is characterized by its oxadiazole ring fused with a piperidine moiety. This unique structure contributes to its bioactivity and pharmacological properties. The compound's molecular formula is CHNO, and it possesses a molecular weight of approximately 220.23 g/mol .

The biological activity of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives can be attributed to several mechanisms:

- Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The compound acts as an agonist for human caseinolytic protease P (HsClpP), which is crucial for maintaining mitochondrial homeostasis and promoting cell death in cancerous cells .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects .

Biological Activities Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the efficacy of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed cytotoxicity against various cancer cell lines with IC50 values ranging from 0.275 to 6.554 µM. These values indicate a higher potency than standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : In a comparative study, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives were evaluated for their antimicrobial activities. The most active derivatives exhibited MIC values as low as 0.22 µg/mL against resistant strains .

- Mechanism-Based Approaches : Research has focused on the mechanism by which these compounds exert their effects. For instance, the interaction with HsClpP has been identified as a novel target for anticancer therapies .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization of precursor hydrazides or thioamides under basic or acidic conditions. For example:

Precursor preparation : React a piperidine-containing carboxylic acid derivative with a hydrazide to form an intermediate.

Oxadiazole formation : Use dehydrating agents (e.g., POCl₃) or cyclization catalysts (e.g., HATU) to form the 1,2,4-oxadiazole ring.

Critical conditions include:

- Temperature : 80–100°C for cyclization.

- Solvent : Polar aprotic solvents like DMF or acetonitrile.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm piperidine ring protons (δ 1.5–3.0 ppm) and oxadiazole carbons (δ 160–170 ppm).

- Infrared (IR) Spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (±5 ppm).

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: water/acetonitrile) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict biological activity?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization.

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to prioritize in vitro testing.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., blood-brain barrier permeability, CYP450 interactions) .

Q. What strategies resolve contradictory biological activity data across studies?

- Methodological Answer :

- Structural Confirmation : Re-analyze compound purity (via HPLC) and stereochemistry (X-ray crystallography) to rule out isomer-related discrepancies.

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays in triplicate to assess reproducibility.

- Meta-Analysis : Compare substituent effects (e.g., pyridinyl vs. pyrazinyl groups) on activity using QSAR models .

Q. How can Design of Experiments (DoE) improve yield and reproducibility in synthesis?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, catalyst loading).

- Response Surface Methodology (RSM) : Optimize conditions (e.g., 22% catalyst, 12 h reaction time) via central composite designs.

- Case Study : A DoE approach reduced synthesis variability from ±15% to ±3% yield in similar oxadiazole derivatives .

Methodological Challenges and Solutions

Q. What are the common pitfalls in functionalizing the piperidine ring, and how are they addressed?

- Methodological Answer :

- Steric Hindrance : Use bulky protecting groups (e.g., Boc) during carboxamide formation.

- Regioselectivity : Employ directing groups (e.g., nitro) to control substitution patterns.

- Purification Challenges : Use preparative HPLC for isolating regioisomers .

Q. How are conflicting solubility and stability profiles managed in biological assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS, 1:9) or formulate as nanoparticles.

- Stability Testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C).

- Case Study : A 10% DMSO formulation improved aqueous solubility from <1 µM to 50 µM in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.